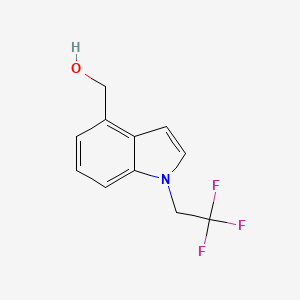
(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the trifluoroethyl group in this compound may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol typically involves the introduction of the trifluoroethyl group to an indole precursor. One possible synthetic route could involve the reaction of an indole derivative with a trifluoroethylating agent under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol may undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups to the indole ring.
科学研究应用
Chemistry
In chemistry, (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Indole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol would depend on its specific biological target. Indole derivatives often interact with various enzymes and receptors in the body, modulating their activity. The trifluoroethyl group may enhance the compound’s binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
Similar compounds to (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol include other indole derivatives with different substituents, such as:
- (1-Methyl-1H-indol-4-yl)methanol
- (1-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxaldehyde)
- (1-(2,2,2-Trifluoroethyl)-1H-indole-2-carboxylic acid)
Uniqueness
The presence of the trifluoroethyl group in this compound may impart unique chemical and biological properties compared to other indole derivatives. This group can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
IUPAC Name |
[1-(2,2,2-trifluoroethyl)indol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)7-15-5-4-9-8(6-16)2-1-3-10(9)15/h1-5,16H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIBHDLFGFRRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













